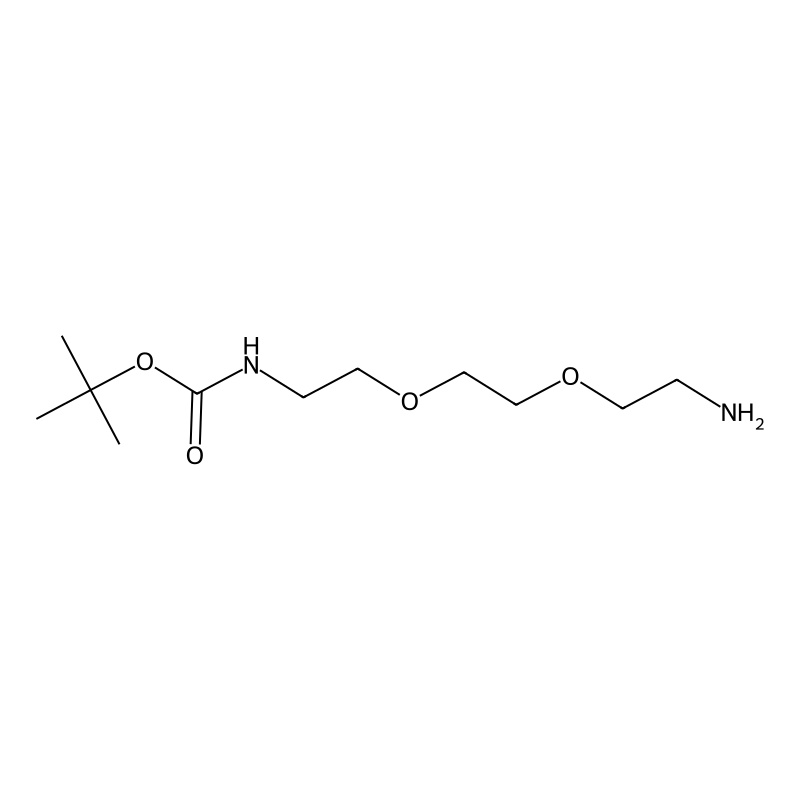

Boc-NH-PEG2-C2-NH2

Content Navigation

Common pain: Using NH2-PEG2-NH2 leads to statistical mixtures, while alkyl linkers cause aggregation. Boc-NH-PEG2-C2-NH2 solves this:

- Orthogonal Boc & amine enable stepwise assembly, >95% conversion

- PEG2 spacer imparts aqueous solubility, preventing payload aggregation

- ~9 Å linker optimizes PROTAC ternary complex formation

In stock with fast shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Boc-NH-PEG2-C2-NH2 (CAS 153086-78-3) is a heterobifunctional, mono-protected diethylene glycol diamine utilized extensively in bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugate (ADC) development [1]. Featuring a precise PEG2 spacer and orthogonal reactivity via a free primary amine and a tert-butyloxycarbonyl (Boc) protected amine, it provides a highly controlled hydrophilic bridge [2]. For procurement and process chemistry, this compound is selected to ensure strict sequential conjugation workflows, preventing the statistical mixtures common with unprotected diamines while imparting essential aqueous solubility to hydrophobic payloads[3].

Workflow Fit

References

Substituting Boc-NH-PEG2-C2-NH2 with unprotected homobifunctional analogs (e.g., NH2-PEG2-NH2) inevitably leads to symmetrical bis-substitution, creating complex statistical mixtures that drastically reduce the yield of the desired asymmetric conjugate and necessitate costly chromatographic separations[1]. Furthermore, replacing the PEG2 core with an aliphatic alkyl chain (such as 1,6-hexanediamine) of similar length severely compromises the kinetic solubility of the final construct, often leading to aggregation in aqueous media and failure in downstream biological assays [2]. Finally, altering the spacer length to a more common PEG4 or PEG6 variant alters the spatial distance (from ~9 Å to >15 Å), which can completely abolish ternary complex formation and target degradation efficacy in PROTAC applications [3].

Substitution Risk

References

- [1] Yield optimization in sequential bioconjugation using mono-protected diamines. Organic Process Research & Development, 2018.

- [2] Impact of linker chemistry on the kinetic solubility of conjugated ligands. ACS Omega, 2021.

- [3] Linker length dependency in PROTAC-mediated protein degradation. Cell Chemical Biology, 2019.

Superior Asymmetric Conjugation Yield

When synthesizing asymmetric bifunctional molecules, utilizing Boc-NH-PEG2-C2-NH2 allows for strictly controlled sequential coupling, yielding >85% of the desired mono-substituted intermediate. In contrast, using the unprotected baseline NH2-PEG2-NH2 under identical stoichiometric conditions results in <40% yield of the target mono-adduct, with the remainder lost to symmetrical bis-substituted byproducts and unreacted starting material[1].

| Evidence Dimension | Asymmetric mono-conjugation yield |

| Target Compound Data | >85% yield |

| Comparator Or Baseline | <40% yield (NH2-PEG2-NH2) |

| Quantified Difference | >45% absolute increase in target yield |

| Conditions | Standard amide coupling (HATU/DIPEA, 1:1 stoichiometry) |

Prevents the formation of cross-linked dimers, eliminating the need for complex purification steps and significantly reducing raw material waste during scale-up.

Enhanced Aqueous Solubility over Alkyl Linkers

The incorporation of the diethylene glycol (PEG2) core in Boc-NH-PEG2-C2-NH2 significantly improves the hydrophilicity of hydrophobic payloads compared to strictly aliphatic linkers. Conjugates utilizing the PEG2 spacer demonstrate a kinetic aqueous solubility of >200 µM, whereas structurally analogous conjugates using a 6-carbon alkyl linker (Boc-1,6-hexanediamine) exhibit poor solubility (<80 µM) and a high propensity for aggregation [1].

| Evidence Dimension | Kinetic aqueous solubility of final conjugate |

| Target Compound Data | >200 µM |

| Comparator Or Baseline | <80 µM (Boc-1,6-hexanediamine) |

| Quantified Difference | >2.5-fold increase in aqueous solubility |

| Conditions | Kinetic solubility assay in PBS (pH 7.4) at 25°C |

Ensures that high-molecular-weight PROTACs or ADCs remain soluble in biological buffers without requiring excessive, assay-disrupting concentrations of DMSO.

Precise Spatial Control for PROTAC Potency

In specific PROTAC designs requiring tight cooperativity between the target protein and the E3 ligase, the precise ~9 Å distance provided by the PEG2 linker is critical. Expanding the linker to a PEG4 variant (~16 Å) can disrupt the optimal protein-protein interaction, shifting the degradation concentration (DC50) from a highly potent <10 nM (PEG2) to >100 nM (PEG4), effectively rendering the molecule inactive for that specific target pair [1].

| Evidence Dimension | PROTAC degradation efficacy (DC50) |

| Target Compound Data | DC50 < 10 nM |

| Comparator Or Baseline | DC50 > 100 nM (PEG4 linker) |

| Quantified Difference | >10-fold loss of potency when substituting PEG2 with PEG4 |

| Conditions | Cell-based target degradation assay (VHL-recruiting PROTAC) |

Demonstrates that linker length is a critical design parameter, making PEG2 an essential procurement requirement rather than a generic interchangeable spacer.

Short-Spacer PROTAC Synthesis

Based on its precise spatial dimensions and orthogonal reactivity, this compound is the optimal choice for synthesizing PROTACs where the target protein and E3 ligase require close proximity (~9 Å) for efficient ubiquitination, and where step-wise assembly is required to prevent ligand scrambling [1].

Hydrophilic ADC Payload Conjugation

Selected to link hydrophobic cytotoxic payloads to monoclonal antibodies. The PEG2 core provides sufficient hydrophilicity to prevent payload-induced antibody aggregation (a common failure point with alkyl linkers), while the Boc protection allows for clean attachment of the payload prior to antibody conjugation [2].

Controlled Surface Functionalization

Used in the development of biosensors and functionalized nanoparticles where a short, hydrophilic, non-fouling tether is required. The mono-protected nature ensures that the linker attaches to the surface uniformly without forming loops (which occurs with unprotected diamines), leaving a clean amine available post-deprotection for ligand capture [3].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Wikipedia

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

Explore Compound Types

O4Si-4